![molecular formula C8H9N3S B1607099 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine CAS No. 4994-89-2](/img/structure/B1607099.png)
5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine
Overview
Description
LY 379268 is a chemical compound used primarily in neuroscience research. It acts as a potent and selective agonist for group II metabotropic glutamate receptors, specifically targeting metabotropic glutamate receptor 2 and metabotropic glutamate receptor 3 . LY 379268 has shown sedative, neuroprotective, anti-addictive, and anticonvulsant effects in animal studies .
Preparation Methods
The synthesis of LY 379268 involves the preparation of heterobicyclic amino acids related to 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid Industrial production methods for LY 379268 are not widely documented, but laboratory synthesis involves precise control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
LY 379268 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Antiviral Applications
One of the primary applications of 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is in the development of antiviral medications, particularly against hepatitis C virus (HCV). Research has demonstrated that derivatives of this compound exhibit excellent inhibitory effects on HCV proliferation. These compounds are being explored as alternatives to existing treatments that have limited efficacy and significant side effects. The low toxicity profile of these derivatives enhances their appeal as therapeutic agents for HCV prevention and treatment .
Antifungal Properties
This compound has also shown promising antifungal activities. Bioassays indicate that this compound can effectively inhibit various fungal strains, making it a candidate for developing new antifungal medications. The thieno[2,3-d]pyrimidine scaffold is known for its diverse biological activities, including antimicrobial effects, which further supports its potential in treating fungal infections .
Cancer Research
In cancer research, compounds derived from this compound have been evaluated for their cytotoxic effects on various cancer cell lines. Notably, studies have reported strong anti-proliferative activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. The structure-activity relationship (SAR) studies are ongoing to optimize these compounds for enhanced efficacy against resistant cancer strains .
Chemical Reactivity and Synthesis
The unique structural characteristics of this compound allow for various chemical reactions that enhance its utility in drug development. For example, the presence of a chloromethyl group facilitates nucleophilic substitution reactions, enabling the formation of new derivatives with potentially improved biological properties. This versatility makes it a valuable intermediate in synthesizing pharmaceuticals and agrochemicals .
Summary of Applications
Mechanism of Action
LY 379268 exerts its effects by selectively activating group II metabotropic glutamate receptors, specifically metabotropic glutamate receptor 2 and metabotropic glutamate receptor 3 . This activation modulates the release of neurotransmitters like glutamate and gamma-aminobutyric acid, leading to various neuroprotective and therapeutic effects . The compound also influences the trafficking of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors in prefrontal cortical neurons .
Comparison with Similar Compounds
LY 379268 is compared with other group II metabotropic glutamate receptor agonists like eglumegad and LY 404039 . While eglumegad is an older compound, LY 404039 is a more potent agonist developed from LY 379268 . LY 379268 is unique due to its high selectivity and potency for metabotropic glutamate receptor 2 and metabotropic glutamate receptor 3, making it a valuable tool in neuroscience research .
Similar Compounds
- Eglumegad
- LY 404039
- THRX-195518 (a candidate mGlu2 allosteric modulator)
Biological Activity
5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered attention for its diverse biological activities, including antiviral, antifungal, and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique thieno[2,3-d]pyrimidine scaffold. The molecular formula is C_8H_10N_4S, with a molecular weight of approximately 194.26 g/mol. The compound's structure allows for various substitutions that can enhance its biological efficacy.
The biological activity of this compound primarily involves the following mechanisms:
- Inhibition of Cyclooxygenase (COX) Enzymes : This compound acts as an inhibitor of COX enzymes, leading to reduced production of prostaglandins and subsequent anti-inflammatory effects.
- Antiviral Activity : It has shown significant inhibitory effects on the proliferation of hepatitis C virus (HCV), making it a potential candidate for antiviral therapy .
- Antifungal Properties : Preliminary bioassays have indicated strong antifungal activity against various fungal strains, suggesting its potential use in developing novel fungicides .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Case Studies and Research Findings
-
Antiviral Efficacy Against HCV :
A study demonstrated that derivatives of this compound effectively inhibit HCV replication in vitro. The compounds exhibited low cytotoxicity while maintaining significant antiviral activity at micromolar concentrations. This positions them as promising candidates for further development in hepatitis C treatment . -
Anti-inflammatory Effects :
Research indicated that the compound significantly reduces inflammation markers in cellular models by inhibiting COX enzymes. This action is crucial for developing anti-inflammatory drugs with fewer side effects compared to traditional NSAIDs. -
Fungal Inhibition Studies :
Bioassays conducted on various fungi revealed that this compound derivatives exhibited excellent fungicidal activity. These findings suggest potential applications in agricultural settings as antifungal agents . -
Anticancer Potential :
The compound was tested against breast cancer cell lines (MCF-7 and MDA-MB-231), showing significant antiproliferative effects. The structure-activity relationship studies are ongoing to optimize its efficacy against resistant cancer strains .
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine and its derivatives?
Methodological Answer: The synthesis typically involves cyclocondensation reactions in dioxane or similar solvents, with HCl as a catalyst. For example, dissolving 1.83 g of the starting material in dioxane (12.2 mL) and reacting with nitriles (0.12 mol) under HCl (12 M, 13.1 mL) yields substituted derivatives . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., dioxane) enhance reaction efficiency.
- Temperature : Reactions often proceed at reflux temperatures (~100°C).
- Catalyst : HCl or Lewis acids (e.g., ZnCl₂) facilitate cyclization.
Purification via column chromatography or recrystallization is critical for isolating high-purity products.
Q. How can researchers characterize the crystallographic structure of this compound derivatives?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, a study resolved intermolecular interactions in thieno[2,3-d]pyrimidine derivatives using SC-XRD, revealing hydrogen bonding (N–H···N) and π-π stacking . Complementary techniques include:
- NMR spectroscopy : Confirms substitution patterns (e.g., methyl groups at positions 5 and 6 via ¹H/¹³C NMR).
- HPLC : Assesses purity (>95% required for pharmacological studies).
- Melting point analysis : Validates crystallinity (e.g., derivatives melt between 87–132°C) .
Q. What preliminary assays are used to evaluate the bioactivity of this compound analogs?
Methodological Answer: Initial screens focus on antimicrobial or enzyme inhibition assays:
- Antibacterial activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values <10 µg/mL indicate potency) .
- Kinase inhibition : Use fluorescence-based assays (e.g., ATP competition) to measure IC₅₀ values.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to identify selective toxicity .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
Methodological Answer: Quantum chemical calculations (e.g., DFT) model reaction pathways. For instance:
- Reaction path search : Identify transition states and intermediates using software like Gaussian or ORCA.
- Solvent effects : Apply continuum solvation models (e.g., SMD) to simulate dioxane’s role in stabilizing charges .
- Electronic effects : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in electrophilic substitutions .
ICReDD’s integrated approach combines computational predictions with high-throughput experimentation to validate optimal conditions .
Q. How to resolve contradictions in biological activity data for structurally similar derivatives?
Methodological Answer: Use orthogonal techniques to validate results:
- Crystallographic vs. NMR data : Compare SC-XRD structures with NOE correlations to confirm substituent orientations .
- Dose-response curves : Replicate assays across multiple cell lines to rule out cell-specific effects.
- Molecular docking : Correlate binding poses (e.g., with kinases) to activity trends. For example, methyl groups at positions 5 and 6 may sterically hinder target binding, explaining reduced potency in some analogs .
Q. What experimental design strategies optimize the synthesis of water-soluble analogs for pharmacokinetic studies?
Methodological Answer: Apply Design of Experiments (DoE) principles:
- Factors : Solvent polarity, temperature, molar ratios.
- Responses : Yield, solubility (logP), purity.
A Central Composite Design (CCD) can identify critical parameters. For example, adding hydrophilic groups (e.g., –OH or –NH₂) via nucleophilic substitution improves aqueous solubility while maintaining bioactivity .
Q. How to analyze intermolecular interactions in crystalline derivatives to guide solid-state formulation?
Methodological Answer: Use Hirshfeld surface analysis and packing diagrams to map interactions:
Properties
IUPAC Name |
5,6-dimethylthieno[2,3-d]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-4-5(2)12-8-6(4)7(9)10-3-11-8/h3H,1-2H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXOGZDFPCBFPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198158 | |
Record name | 5,6-Dimethylthieno(2,3-d)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>26.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26660208 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4994-89-2 | |
Record name | 5,6-Dimethylthieno(2,3-d)pyrimidin-4-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004994892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4994-89-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153322 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,6-Dimethylthieno(2,3-d)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5,6-DIMETHYLTHIENO(2,3-D)PYRIMIDIN-4-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B117HKI8P0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.